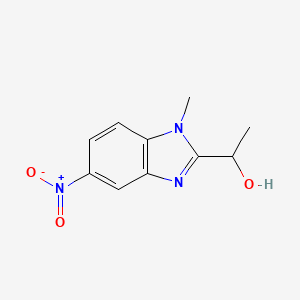
1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol is a chemical compound with the molecular formula C10H11N3O3 and a molecular weight of 221.21 g/mol . It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Applications De Recherche Scientifique
1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol has several scientific research applications:
Mécanisme D'action
Target of Action
1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol primarily targets bacterial DNA. The compound interacts with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, this compound disrupts the supercoiling and uncoiling processes necessary for bacterial DNA function .
Mode of Action
This compound binds to the active sites of DNA gyrase and topoisomerase IV, forming a stable complex that prevents these enzymes from performing their normal functions. This interaction leads to the accumulation of DNA breaks and ultimately results in bacterial cell death. The nitro group in this compound is reduced within the bacterial cell, generating reactive nitrogen species that further damage bacterial DNA .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV by this compound affects several biochemical pathways. The disruption of DNA replication and transcription halts protein synthesis and cell division. Additionally, the generation of reactive nitrogen species leads to oxidative stress, further impairing bacterial cellular functions and promoting cell death .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract and widely distributed throughout the body. It undergoes hepatic metabolism, primarily through reduction and conjugation reactions, and is excreted via the kidneys. These properties contribute to its high bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound include the inhibition of bacterial DNA replication and transcription, leading to cell death. The compound’s ability to generate reactive nitrogen species further enhances its bactericidal activity. As a result, this compound is effective against a broad spectrum of bacterial pathogens .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. The compound is most effective in neutral to slightly acidic environments, which facilitate its absorption and activity. High temperatures may degrade the compound, reducing its efficacy. Additionally, the presence of reducing agents can enhance the generation of reactive nitrogen species, increasing its bactericidal activity .
: Source
Analyse Biochimique
Biochemical Properties
1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions suggest that this compound may have antioxidant properties, potentially protecting cells from oxidative damage .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. For instance, it has been observed to modulate the NF-κB signaling pathway, leading to reduced expression of pro-inflammatory cytokines . Additionally, this compound affects gene expression by upregulating antioxidant response elements, thereby enhancing cellular defense mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound has been shown to bind to the active sites of certain enzymes, inhibiting their activity. For example, it inhibits the activity of nitric oxide synthase, leading to decreased production of nitric oxide, a key mediator of inflammation . Additionally, this compound can activate transcription factors such as Nrf2, which regulates the expression of antioxidant genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been investigated in laboratory settings. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with sustained antioxidant effects and protection against oxidative stress in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and detoxification. This compound interacts with enzymes such as glutathione S-transferase and cytochrome P450, which play crucial roles in the metabolism and detoxification of xenobiotics . These interactions can influence metabolic flux and alter the levels of key metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have been studied to understand its pharmacokinetics. This compound is transported across cell membranes via passive diffusion and is distributed to various tissues, including the liver, kidneys, and brain . It has been observed to accumulate in tissues with high metabolic activity, suggesting its potential role in modulating cellular metabolism .
Subcellular Localization
The subcellular localization of this compound has been investigated to determine its specific sites of action. This compound has been found to localize primarily in the cytoplasm and mitochondria, where it exerts its antioxidant effects . Additionally, post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments .
Méthodes De Préparation
The synthesis of 1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-hydroxybenzimidazole.
Nitration: The 2-hydroxybenzimidazole is nitrated using nitric acid to introduce the nitro group at the 5-position.
Methylation: The nitrated product is then methylated using methyl iodide to obtain 1-methyl-5-nitro-1H-1,3-benzodiazole.
Hydroxylation: Finally, the methylated product undergoes hydroxylation to introduce the ethan-1-ol group at the 2-position, yielding the target compound.
Analyse Des Réactions Chimiques
1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, leading to the formation of amino derivatives.
Comparaison Avec Des Composés Similaires
1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-Methyl-5-nitroimidazole: This compound shares the nitroimidazole core but lacks the benzimidazole structure, resulting in different biological activities.
2-Methyl-5-nitroimidazole-1-acetic acid: This compound has a similar nitro group but differs in its acetic acid moiety, leading to distinct chemical properties and applications.
Propriétés
IUPAC Name |
1-(1-methyl-5-nitrobenzimidazol-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-6(14)10-11-8-5-7(13(15)16)3-4-9(8)12(10)2/h3-6,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZKCWBNANSUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(methylsulfanyl)-5-[(Z)-(3-methyl-2-thienyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2637055.png)
![3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid](/img/structure/B2637057.png)
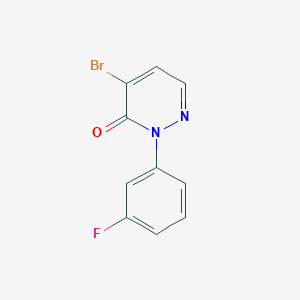
![2-Chloro-1-(9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-yl)ethanone](/img/structure/B2637061.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2637064.png)
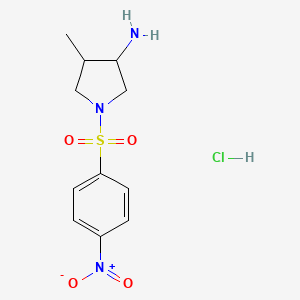
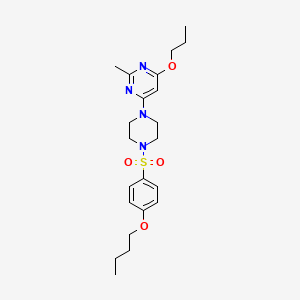
![N-(3-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2637067.png)
![4,4,4-trifluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}butanamide](/img/structure/B2637068.png)
![2-((2-fluorobenzyl)thio)-7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2637070.png)
![[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B2637071.png)
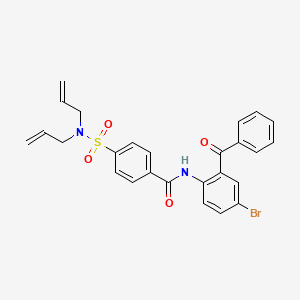
![6-ethyl-2,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B2637077.png)
